molecular formula C18H17NO4S2 B2414956 Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-06-8

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2414956
CAS No.: 932354-06-8
M. Wt: 375.46
InChI Key: CVYHKGJNBIZYIA-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a sulfamoyl group attached to a 3-methylphenyl ring, and a carboxylate group on the benzothiophene core

Properties

IUPAC Name

ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(14-9-4-5-10-15(14)24-16)25(21,22)19-13-8-6-7-12(2)11-13/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYHKGJNBIZYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is characterized by:

  • Benzothiophene Core : A fused benzene and thiophene ring structure.
  • Sulfamoyl Group : A functional group that enhances biological activity.
  • Ethyl Ester Group : Provides solubility and reactivity.

Synthetic Routes

The synthesis typically involves several key steps:

  • Formation of Benzothiophene Core : Achieved through cyclization reactions using precursors like 2-bromothiophene.
  • Introduction of Sulfamoyl Group : Reacting the benzothiophene derivative with sulfonamide reagents.
  • Esterification : Converting the carboxylic acid to an ethyl ester using ethanol and an acid catalyst.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is employed in:

  • Ligand Formation : Used in coordination chemistry for metal complexation.
  • Synthesis of Complex Molecules : Acts as an intermediate in the production of more intricate organic compounds.

Biology

Research has indicated various biological activities:

  • Antimicrobial Properties : Studies suggest efficacy against certain bacterial strains, indicating potential as a new antimicrobial agent.
  • Anticancer Activity : Compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma cell lines such as A549 and NCI-H23.
CompoundCell LineIC50 (µM)Mechanism
4bA5491.48Apoptosis induction
15aNCI-H2318.89Cell cycle arrest
16aNCI-H231.50Apoptosis induction

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate:

  • Drug Development : Its unique structure may lead to the development of new therapeutic agents targeting specific diseases.
  • Mechanism of Action : The sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

Industry

In industrial applications, this compound is utilized for:

  • Material Development : Employed in creating advanced materials with tailored properties.
  • Dyes and Pigments : Acts as a precursor in the synthesis of various dyes and pigments due to its reactive functional groups.

Case Studies

  • Anticancer Research :
    • A study published in a peer-reviewed journal evaluated the anticancer properties of related benzothiophene derivatives, demonstrating their ability to induce apoptosis in cancer cells, highlighting their potential use in cancer therapy.
  • Antimicrobial Activity :
    • Research focused on the compound's effectiveness against Gram-positive and Gram-negative bacteria revealed promising results, suggesting further exploration for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the methyl group on the phenyl ring and the ethyl ester group.

Biological Activity

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by an ethyl ester group, a sulfamoyl group attached to a 3-methylphenyl ring, and a carboxylate group on the benzothiophene core. The typical synthesis involves several steps:

  • Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving precursors like 2-bromothiophene.
  • Introduction of the Sulfamoyl Group : This is done by reacting the benzothiophene derivative with a sulfonamide reagent under basic conditions.
  • Esterification : The final step involves esterification using ethanol in the presence of an acid catalyst to form the ethyl ester.

Antimicrobial Activity

Research indicates that compounds within the benzothiophene family exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, demonstrating inhibition of growth at specific concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also shown potential in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The sulfamoyl group forms hydrogen bonds with biological macromolecules.
  • π-π Stacking Interactions : The benzothiophene core facilitates π-π stacking interactions with aromatic amino acids in proteins, which may modulate enzyme activities and receptor functions .

Case Studies

Several studies have explored the biological activity of similar benzothiophene derivatives:

  • Study on Antimicrobial Activity : A comparative analysis showed that modifications in the benzothiophene structure significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups displayed enhanced activity against Gram-positive bacteria .
  • Anticancer Research : A study demonstrated that derivatives of benzothiophenes could inhibit tumor growth in vivo, suggesting that structural modifications can lead to improved therapeutic profiles .

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